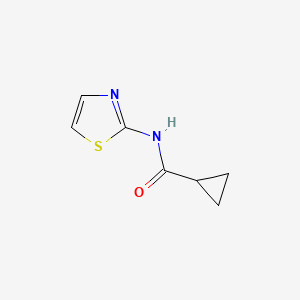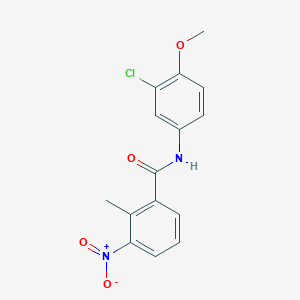![molecular formula C15H12Cl2N2O2 B5786077 N-[2-(acetylamino)phenyl]-3,4-dichlorobenzamide](/img/structure/B5786077.png)
N-[2-(acetylamino)phenyl]-3,4-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(acetylamino)phenyl]-3,4-dichlorobenzamide, commonly known as ACPD, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. ACPD is a derivative of the compound N-phenylanthranilic acid and is structurally similar to the neurotransmitter glutamate.
Mécanisme D'action
ACPD binds to the extracellular domain of group I mGluRs, leading to the activation of G proteins and subsequent modulation of ion channel activity. Specifically, ACPD has been shown to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which are a subtype of ionotropic glutamate receptor that play a critical role in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
ACPD has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of intracellular signaling pathways, and the induction of long-term potentiation (LTP) in the hippocampus. ACPD has also been shown to have neuroprotective effects against excitotoxicity and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ACPD in lab experiments is its selectivity for group I mGluRs, which allows for the specific modulation of ionotropic glutamate receptor activity. However, one limitation of ACPD is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor activation over time.
Orientations Futures
There are many potential future directions for research involving ACPD, including the investigation of its effects on synaptic plasticity and learning and memory in vivo, the development of more stable analogs of ACPD, and the exploration of its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to elucidate the specific mechanisms by which ACPD modulates ionotropic glutamate receptor activity and to identify potential downstream targets of this modulation.
Méthodes De Synthèse
The synthesis of ACPD involves the reaction of N-phenylanthranilic acid with acetic anhydride and phosphorus pentachloride, followed by the addition of 3,4-dichloroaniline. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
ACPD has been extensively used in scientific research as a tool to study the mechanisms of action of glutamate receptors. Glutamate receptors are a type of ionotropic receptor that mediate the majority of excitatory neurotransmission in the central nervous system. ACPD is a selective agonist of the group I metabotropic glutamate receptors (mGluRs), which are G protein-coupled receptors that modulate the activity of ionotropic glutamate receptors.
Propriétés
IUPAC Name |
N-(2-acetamidophenyl)-3,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-9(20)18-13-4-2-3-5-14(13)19-15(21)10-6-7-11(16)12(17)8-10/h2-8H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXCMDLJJVDTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-3,4-dichlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5785999.png)

![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5786011.png)
![N-[4-(cyanomethyl)phenyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5786022.png)

![4-iodo-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B5786041.png)


![[2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5786062.png)
![N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5786068.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5786087.png)
![2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5786090.png)
